ICI 154,129
CAS No.: 83420-94-4
Cat. No.: VC21539262
Molecular Formula: C34H46N4O6S
Molecular Weight: 638.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 83420-94-4 |
---|---|
Molecular Formula | C34H46N4O6S |
Molecular Weight | 638.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 |
Standard InChI Key | CZRZYRKTYLLLRL-DTXPUJKBSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Appearance | Solid powder |
Boiling Point | 929.4ºC at 760 mmHg |
Melting Point | N/A |
Chemical Characteristics and Structure
ICI 154,129 is a peptide analog with the chemical formula C₃₄H₄₆N₄O₆S and a molecular weight of 638.83 . Its chemical name is (2S,5R,14S)-15-allyl-5-benzyl-14-(4-hydroxybenzyl)-2-isobutyl-4,10,13-trioxo-6-thia-3,9,12,15-tetraazaoctadec-17-en-1-oic acid . The compound is also known by several synonyms including N,N-bisallyl-Tyr-Gly-Gly-psi-(CH2S)-Phe-Leu-OH .
The chemical structure features a modified peptide backbone with the sequence YGFL (Tyr-Gly-Phe-Leu) with specific modifications including N,N-diallyl-Tyr at position 1, and a replacement of the Gly-2 - Phe-3 peptide bond with Psi-(CH2S) . This structural configuration confers its selective antagonistic properties at delta opioid receptors.
Physical and Chemical Properties
Pharmacological Profile
ICI 154,129 exhibits selective antagonistic activity at delta opioid receptors, making it a valuable tool for investigating the specific roles of this receptor subtype in various physiological processes . The compound's selectivity profile distinguishes it from other opioid antagonists like naloxone, which exhibits broader antagonistic activity across multiple opioid receptor subtypes.
Receptor Selectivity
The in vivo selectivity of ICI 154,129 for delta opioid receptors has been demonstrated in several experimental models. Unlike non-selective opioid antagonists, ICI 154,129 specifically antagonizes delta opioid receptor-mediated effects without significant interaction with mu (μ) or kappa (κ) opioid receptors at therapeutic doses . This selectivity profile makes it particularly valuable for discriminating between opioid receptor subtype-mediated effects in complex physiological systems.
Experimental Studies and Research Findings
Convulsant Activity
ICI 154,129 demonstrated proconvulsant activity in the mouse picrotoxin potentiation test, with a dose-response curve characterized by a low ceiling and biphasic pattern. Interestingly, naloxone (1 mg/kg, s.c.) enhanced the proconvulsant action of ICI 154,129 (40 mg/kg, s.c.) through an unknown mechanism . This interaction suggests complex cross-talk between different opioid receptor systems in the regulation of neuronal excitability.
Striatal Head-Turn Model
The antagonism of ICI 154,129 at delta receptors was clearly demonstrated in the striatal head-turn model in rats. Intrapallidal injection of the relatively selective delta-receptor agonist D-Ala2,D-Leu5-enkephalin (0.5 micrograms) was shown to slow the head-turn time, and this effect was completely prevented by prior subcutaneous administration of ICI 154,129 (30 mg/kg) . This finding confirms the compound's ability to antagonize delta receptor-mediated effects in the central nervous system.
Vasopressin Regulation
In studies examining the regulation of vasopressin release, equimolar doses of ICI-154,129 injected into the parabrachial nucleus (PBN) had no effect on basal or volume-stimulated vasopressin levels, unlike some other opioid receptor modulators . This finding helps delineate the specific roles of different opioid receptor subtypes in neuroendocrine regulation.
Concentration | Amount of ICI 154,129 |
---|---|
1 mM solution | 1 mg in 1.5654 mL |
5 mM solution | 1 mg in 0.3131 mL |
10 mM solution | 1 mg in 0.1565 mL |
This information is particularly valuable for researchers designing experiments using this compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume